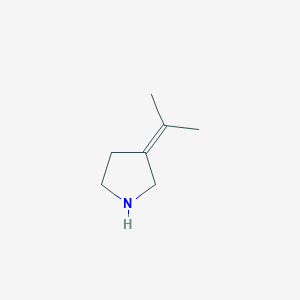
3-(Propan-2-ylidene)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Propan-2-ylidene)pyrrolidine is a useful research compound. Its molecular formula is C7H13N and its molecular weight is 111.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(Propan-2-ylidene)pyrrolidine, and what factors influence reaction efficiency?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation or cyclization strategies. For example, pyrrolidine derivatives are often synthesized via three-component reactions involving ketones, amines, and carbonyl compounds under controlled conditions (e.g., solvent polarity, temperature). Reaction efficiency depends on steric hindrance, electronic effects of substituents, and catalyst selection. Computational studies (DFT) can optimize pathways by analyzing transition states and thermodynamic favorability .
Q. How is X-ray crystallography utilized in the structural elucidation of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with software like SHELX or WinGX is critical for determining bond lengths, angles, and stereochemistry. Data refinement using SHELXL ensures accuracy, while validation tools (e.g., PLATON) check for errors in hydrogen bonding or disorder .
Q. What spectroscopic techniques are essential for characterizing this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent patterns and tautomeric equilibria. Infrared (IR) spectroscopy detects functional groups (e.g., C=O, N-H), and mass spectrometry (MS) confirms molecular weight. For tautomerism analysis, variable-temperature NMR or UV-Vis spectroscopy monitors dynamic equilibria .
Advanced Research Questions
Q. How do computational methods resolve contradictions in tautomeric equilibria observed in this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations model energy differences between tautomers and transition states. For example, studies show that enamine forms are stabilized by intramolecular hydrogen bonds, with kinetic selectivity (ΔG‡) dominating over thermodynamic stability. Solvent models (e.g., ethanol) further refine predictions .
Q. What role do hydrogen bonding networks play in the crystalline packing of this compound derivatives?
- Methodological Answer : Graph set analysis (e.g., Etter’s rules) categorizes hydrogen bond motifs (e.g., chains, rings) that dictate crystal packing. Strong directional bonds (N-H···O) enhance lattice stability, while weaker interactions (C-H···π) influence polymorphism. Such patterns are critical for designing materials with predictable crystallinity .
Q. What mechanistic insights have computational studies provided for the formation of this compound derivatives?
- Methodological Answer : Mechanistic pathways are mapped using Potential Energy Surface (PES) scans. For example, reactions with aliphatic amines proceed via nucleophilic attack followed by proton transfer, with ethanol solvent lowering activation energy. Kinetic isotope effects (KIEs) and isotopic labeling validate proposed intermediates .
Q. How does the substitution pattern on the pyrrolidine ring influence the chemical reactivity of this compound derivatives compared to other pyrrolidine-based compounds?
- Methodological Answer : Substituents like tert-butyl groups increase steric bulk, slowing ring-opening reactions, while electron-withdrawing groups (e.g., oxadiazole) enhance electrophilicity. Comparative studies with oxetane or piperidine analogs reveal pyrrolidine’s unique conformational flexibility, impacting catalytic or medicinal activity .
Q. What are the key challenges in achieving regioselective functionalization of the pyrrolidine ring in this compound derivatives?
- Methodological Answer : Regioselectivity is hindered by similar reactivity of ring positions. Strategies include directing groups (e.g., Boc-protected amines) or transition-metal catalysis (e.g., Pd-mediated C-H activation). Steric control via bulky ligands or solvent effects (e.g., DMF vs. THF) can bias reaction outcomes .
属性
CAS 编号 |
1537968-48-1 |
|---|---|
分子式 |
C7H13N |
分子量 |
111.18 g/mol |
IUPAC 名称 |
3-propan-2-ylidenepyrrolidine |
InChI |
InChI=1S/C7H13N/c1-6(2)7-3-4-8-5-7/h8H,3-5H2,1-2H3 |
InChI 键 |
PJOJRULOXDBYGM-UHFFFAOYSA-N |
SMILES |
CC(=C1CCNC1)C |
规范 SMILES |
CC(=C1CCNC1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















